molecular formula C14H22BNO6S2 B597218 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester CAS No. 1256359-12-2

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester

Cat. No.: B597218
CAS No.: 1256359-12-2
M. Wt: 375.261
InChI Key: UTQKTMCTMGKKBE-UHFFFAOYSA-N
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Description

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is known for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The presence of the boronic acid moiety makes it a valuable reagent in these reactions, while the pinacol ester group provides stability and ease of handling.

Mechanism of Action

Target of Action

The primary target of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

They can be susceptible to hydrolysis, especially at physiological ph , which could impact their bioavailability.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable palladium catalyst is necessary for the compound to perform its function in the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(Bis(methylsulfonyl)amino)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion . The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield. The reaction conditions are carefully controlled to maintain product quality and consistency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is unique due to its combination of the boronic acid moiety and the pinacol ester group, which provides both reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions and other applications where stability and ease of handling are crucial .

Properties

IUPAC Name

N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQKTMCTMGKKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682203
Record name N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-12-2
Record name Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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